molecular formula C7H6BrF2N B8694841 3-Bromo-5-(difluoromethyl)aniline

3-Bromo-5-(difluoromethyl)aniline

Cat. No. B8694841
M. Wt: 222.03 g/mol
InChI Key: OMHYJQZNAXHGQH-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

1-Bromo-3-(difluoromethyl)-5-nitrobenzene (944 mg, 3.60 mmol) was treated with iron powder (804 mg, 23.43 mmol) in a mixture of acetic acid (1.35 ml) and ethanol (25 ml) and stirred at 80° C. for 3 h. The crude was filtered over Celite and the solvent was removed in vacuum. A mixture of a solution of sodium bicarbonate 4% and ethyl acetate was added and the resulting mixture was filtered over Celite. The organic phase was washed with water and brine, dried over magnesium sulphate and the solvent was remove to give 855 mg (100% yield) of the title compound as a dark solid, that was used in the next step without further purification. Purity 96%.
Quantity
944 mg
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
804 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH:11]([F:13])[F:12])[CH:3]=1>C(O)(=O)C.C(O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH:11]([F:12])[F:13])[CH:3]=1)[NH2:8]

Inputs

Step One
Name
Quantity
944 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
Name
Quantity
1.35 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
804 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude was filtered over Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
ADDITION
Type
ADDITION
Details
A mixture of a solution of sodium bicarbonate 4% and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered over Celite
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was remove

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.